N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]-4-iodoaniline
Description
N-(5-bromo-2,4-dimethoxybenzylidene)-4-iodoaniline is an organic compound that belongs to the class of benzylideneanilines This compound is characterized by the presence of bromine, iodine, and methoxy groups attached to a benzylidene and aniline structure
Properties
Molecular Formula |
C15H13BrINO2 |
|---|---|
Molecular Weight |
446.08 g/mol |
IUPAC Name |
1-(5-bromo-2,4-dimethoxyphenyl)-N-(4-iodophenyl)methanimine |
InChI |
InChI=1S/C15H13BrINO2/c1-19-14-8-15(20-2)13(16)7-10(14)9-18-12-5-3-11(17)4-6-12/h3-9H,1-2H3 |
InChI Key |
ONZREYPPCOPHOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=NC2=CC=C(C=C2)I)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2,4-dimethoxybenzylidene)-4-iodoaniline typically involves the condensation reaction between 5-bromo-2,4-dimethoxybenzaldehyde and 4-iodoaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N-(5-bromo-2,4-dimethoxybenzylidene)-4-iodoaniline are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2,4-dimethoxybenzylidene)-4-iodoaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or electrophiles like bromine.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(5-bromo-2,4-dimethoxybenzylidene)-4-iodoaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(5-bromo-2,4-dimethoxybenzylidene)-4-iodoaniline involves its interaction with molecular targets, such as enzymes or receptors. The presence of bromine and iodine atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The methoxy groups can also influence the compound’s solubility and reactivity, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-2,4-dimethoxybenzylidene)-2-hydroxybenzohydrazide
- N-(5-bromo-2,4-dimethoxybenzylidene)-2-(2-toluidino)acetohydrazide
- N-(5-bromo-2,4-dimethoxybenzylidene)-2-(4-ethoxyanilino)acetohydrazide
Uniqueness
N-(5-bromo-2,4-dimethoxybenzylidene)-4-iodoaniline is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with methoxy groups provides a distinct set of properties that can be exploited in various applications, making it a valuable compound for scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
